(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid chemical properties
(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid chemical properties
An In-depth Technical Guide to --INVALID-LINK--acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of --INVALID-LINK--acetic acid, a key building block in synthetic organic chemistry and drug discovery.
Chemical Identity and Physical Properties
--INVALID-LINK--acetic acid, also known as N-Boc-3-chlorophenylglycine, is a derivative of the amino acid glycine.[1] The incorporation of a 3-chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group imparts specific characteristics that are valuable in the synthesis of complex molecules, particularly peptides.[2]
Structure:
Figure 1: Chemical Structure of --INVALID-LINK--acetic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClNO₄ | MedchemExpress.com[1] |
| Molecular Weight | 285.73 g/mol | MedchemExpress.com[1] |
| CAS Number | 669713-92-2 | MedchemExpress.com[1] |
| Appearance | White to off-white solid | MedchemExpress.com[1] |
| Melting Point | No experimental data available. For the related compound N-tert-butoxycarbonyl-L-phenylalanine, the melting point is reported as 86–88°C.[3] | N/A |
| Solubility | No quantitative experimental data available. General solubility information for similar compounds suggests solubility in organic solvents like methanol, ethanol, and dichloromethane. | N/A |
| Density | Predicted: 1.3 ± 0.1 g/cm³ | ChemSrc |
| logP | Predicted: 3.38 | GlobalChemMall |
Synthesis
General Synthetic Workflow:
Figure 2: General synthesis workflow for N-Boc protection of an amino acid.
Detailed Experimental Protocol (General for N-Boc Protection):
A representative procedure for the N-Boc protection of an amino acid is as follows, adapted from protocols for similar compounds:
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The amino acid (1 equivalent) is dissolved in a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran) and water.
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A base, such as sodium bicarbonate or triethylamine (2-3 equivalents), is added to the solution.
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Di-tert-butyl dicarbonate (1.1-1.5 equivalents), dissolved in the same organic solvent, is added dropwise to the stirred solution at room temperature.
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The reaction mixture is stirred for several hours or overnight until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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The organic solvent is removed under reduced pressure.
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The aqueous residue is acidified to a pH of 2-3 with a cold aqueous solution of a weak acid, such as citric acid or potassium bisulfate.
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The product is then extracted with an organic solvent like ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.[3]
Spectroscopic Data
No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for --INVALID-LINK--acetic acid was found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Features:
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Aromatic protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the 3-chlorophenyl ring.
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α-proton: A signal for the proton on the carbon adjacent to the carboxylic acid and the nitrogen (methine proton), likely appearing as a doublet or singlet depending on coupling.
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Amide proton: A broad singlet for the NH proton of the carbamate.
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tert-Butyl protons: A characteristic singlet at approximately δ 1.4 ppm integrating to nine protons.
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Carboxylic acid proton: A broad singlet at a downfield chemical shift (δ >10 ppm).
Expected ¹³C NMR Spectral Features:
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Carbonyl carbons: Signals for the carboxylic acid and the carbamate carbonyls in the range of δ 170-180 ppm and δ 155-160 ppm, respectively.
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Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm).
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α-carbon: A signal for the carbon attached to the carboxylic acid and nitrogen.
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tert-Butyl carbons: Signals for the quaternary carbon and the methyl carbons of the Boc group.
Expected IR Spectral Features:
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N-H stretch: A peak around 3300 cm⁻¹.
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C=O stretches: Strong absorptions for the carboxylic acid and carbamate carbonyl groups around 1700-1750 cm⁻¹.
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C-O stretch: Absorption for the ester-like bond of the carbamate.
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Aromatic C-H and C=C stretches.
Expected Mass Spectrometry Data:
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The mass spectrum would be expected to show the molecular ion peak [M]+ or adducts such as [M+H]+ and [M+Na]+.
Applications in Research and Drug Development
--INVALID-LINK--acetic acid is a valuable building block in the synthesis of peptides and other complex organic molecules. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step syntheses.[2]
The presence of the 3-chlorophenyl moiety can influence the pharmacological properties of the final compound, potentially enhancing binding affinity to biological targets or improving metabolic stability. Non-natural amino acids like this are frequently incorporated into peptide-based drug candidates to modulate their activity, selectivity, and pharmacokinetic profiles.
While specific biological activities for this compound are not widely reported, related Boc-protected amino acids have been investigated for their potential antimicrobial properties.
Logical Relationship in Peptide Synthesis:
Figure 3: Role of --INVALID-LINK--acetic acid in peptide synthesis.
Safety and Handling
Detailed toxicology data for this specific compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide provides a summary of the available information on --INVALID-LINK--acetic acid. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.
